molecular formula C25H23NO4 B6545050 N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide CAS No. 929428-73-9

N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

Cat. No.: B6545050
CAS No.: 929428-73-9
M. Wt: 401.5 g/mol
InChI Key: UUBWFIHBHJPVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a benzofuran-based carboxamide derivative characterized by a benzofuran core substituted with methoxy groups at positions 2 and 5 and a 3,4-dimethylphenyl carboxamide moiety.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-15-5-8-18(13-16(15)2)26-25(27)23-21-14-20(29-4)11-12-22(21)30-24(23)17-6-9-19(28-3)10-7-17/h5-14H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBWFIHBHJPVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the benzofuran ring through a cyclization reaction. For example, the reaction of 3,4-dimethylphenyl acetic acid with 4-methoxyphenyl acetic acid in the presence of a dehydrating agent can lead to the formation of the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of hydroxyl groups, while reduction of the carboxamide group can yield amines .

Scientific Research Applications

N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and carboxamide groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The benzofuran ring can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituent variations, molecular properties, and synthetic routes:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents on Benzofuran/Benzimidazole Amide Nitrogen Substituent Molecular Weight (g/mol) Key Properties
Target Compound C24H21NO4* 5-methoxy, 2-(4-methoxyphenyl) 3,4-dimethylphenyl ~387.4 High lipophilicity, steric bulk
N-(4-Ethylphenyl)-5-methoxy-2-(4-methoxyphenyl)benzofuran-3-carboxamide C25H23NO4 5-methoxy, 2-(4-methoxyphenyl) 4-ethylphenyl 401.45 Increased hydrophobicity due to ethyl group
5-Methoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide C18H17NO4 5-methoxy, 2-methyl 4-methoxyphenyl 311.33 Lower steric hindrance, simpler structure
Benzimidazole Analog () C26H27N3O4 2-(3,4-dimethoxyphenyl) on benzimidazole 4-methoxyphenyl 457.51 Different heterocycle, enhanced H-bonding

*Calculated based on structural similarity to .

Key Observations:

Substituent Impact on Lipophilicity: The 3,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to the 4-ethylphenyl group in , as methyl groups add steric bulk without significantly altering polarity .

Core Heterocycle Differences :

  • The benzimidazole analog () features a nitrogen-rich core, enabling stronger hydrogen bonding compared to the benzofuran-based target compound. This may enhance binding affinity to certain enzymatic targets .

Synthetic Routes :

  • The target compound’s synthesis likely differs from the one-pot reductive cyclization method used for the benzimidazole analog (), which employs sodium dithionite and DMSO .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~387.4 g/mol) compared to (311.33 g/mol) suggests reduced solubility, which could limit oral bioavailability .
  • Metabolic Stability : The 3,4-dimethylphenyl group may slow hepatic metabolism compared to the 4-ethylphenyl group (), as methyl groups are less susceptible to oxidation than ethyl chains .

Biological Activity

N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzofuran core substituted with various functional groups. The structural formula is represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉N₁O₃
  • Molecular Weight : 293.35 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study involving a series of benzofuran derivatives demonstrated that certain modifications can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions at the phenyl rings showed IC50 values in the low micromolar range, indicating potent anticancer activity .

CompoundCell Line TestedIC50 (µM)
Compound AA-431 (epidermoid carcinoma)23.30 ± 0.35
Compound BHT29 (colorectal carcinoma)< 100
N-(3,4-dimethylphenyl)-5-methoxy...VariousTBD

Antiviral Activity

The benzofuran scaffold has also been explored for antiviral properties. Compounds derived from this structure have shown efficacy against various viral targets, including reverse transcriptase inhibitors . The presence of methoxy groups has been correlated with enhanced antiviral activity, suggesting that this compound may similarly exhibit these properties.

Antibacterial Activity

The antibacterial potential of related compounds has been evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives possess significant antibacterial activity, often surpassing that of established antibiotics like norfloxacin .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that:

  • Cytotoxicity may be mediated through apoptosis induction in cancer cells.
  • Antiviral activity could involve inhibition of viral replication processes.
  • Antibacterial effects might result from disruption of bacterial cell wall synthesis or function.

Case Studies

  • Anticancer Efficacy in vitro
    • A comprehensive study assessed the anticancer efficacy of several benzofuran derivatives, including our compound of interest. The results indicated that modifications in the phenyl substituents significantly influenced the cytotoxicity profiles across multiple cancer cell lines.
  • Antiviral Screening
    • In a screening for antiviral agents, a related compound exhibited an EC50 value significantly lower than traditional antiviral drugs, suggesting potential for further development as a therapeutic agent against viral infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.